2-Thiocytidine

Vue d'ensemble

Description

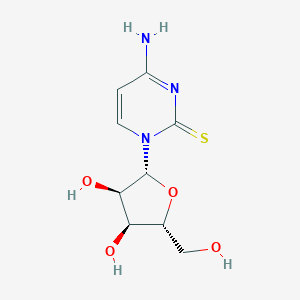

La 2-Thiocytidine est un thionucléoside qui se trouve naturellement dans les acides ribonucléiques de transfert. Elle a suscité un intérêt dans divers domaines tels que la recherche pharmaceutique et la nanotechnologie. Le composé se caractérise par le remplacement de l'atome d'oxygène à la deuxième position de la cytidine par un atome de soufre, ce qui modifie considérablement ses propriétés chimiques .

Applications De Recherche Scientifique

La 2-Thiocytidine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de nucléosides et de nucléotides modifiés, qui sont importants dans l'étude de la chimie des acides nucléiques.

Biologie : La this compound est incorporée dans les acides ribonucléiques de transfert, où elle joue un rôle dans la stabilité et la fonction des acides ribonucléiques.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment ses propriétés antivirales et anticancéreuses.

Industrie : La this compound est utilisée dans le développement de capteurs et de nanomatériaux en raison de ses propriétés chimiques uniques .

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son incorporation dans les acides nucléiques, où elle peut influencer la structure et la fonction des acides ribonucléiques. L'atome de soufre à la deuxième position améliore la capacité du composé à former des liaisons hydrogène et à interagir avec les ions métalliques, ce qui peut affecter la stabilité et la réactivité des acides ribonucléiques. Cette modification peut entraîner des changements dans l'expression génique et la synthèse protéique .

Mécanisme D'action

Target of Action

2-Thiocytidine is a purine nucleoside analog that primarily targets malignant tumors of the inert lymphatic system . It has a broad spectrum of antitumor activity . It also interacts with tRNA-cytidine (32) 2-sulfurtransferase, a protein involved in the 2-thiolation of cytidine in position 32 of tRNA, to form this compound .

Mode of Action

The mode of action of this compound involves inhibiting DNA synthesis and inducing apoptosis . The thiolation reaction likely consists of two steps: a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur (S) atom supplied by the hydrosulfide attached to the Fe-S cluster .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA synthesis and apoptosis . It also plays a role in the tRNA modification pathway . The sulfur atoms for the 2-thiolation of cytidine are provided by the cysteine/cysteine desulfurase (IscS) system .

Pharmacokinetics

A high proportion of the compound is found in the cerebrospinal fluid, indicating good distribution .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, leading to the induction of apoptosis in targeted cells . This results in a broad spectrum of antitumor activity, particularly against malignant tumors of the inert lymphatic system .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of metal ions . For instance, the acidity constants of this compound and the stability constants of its complexes with Zn2+ and Cd2+ have been measured, indicating that the compound’s action can be affected by changes in pH and the presence of these metal ions .

Analyse Biochimique

Biochemical Properties

2-Thiocytidine interacts with several biomolecules in biochemical reactions. It plays a crucial role in the biosynthesis of sulfur modifications in tRNA . The sulfur atoms for these modifications are provided by the cysteine/cysteine desulfurase (IscS) system .

Cellular Effects

This compound influences cell function by enabling thermophilic bacteria to survive in high-temperature environments . It is involved in the post-transcriptional modifications of tRNA, which are essential for accurate and efficient translation .

Molecular Mechanism

The molecular mechanism of this compound involves the ATP-dependent 2-thiolation of cytidine in position 32 of tRNA, forming this compound . This process involves a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur atom supplied by the hydrosulfide attached to the Fe-S cluster .

Metabolic Pathways

This compound is involved in the metabolic pathways of tRNA modification . It interacts with enzymes such as cysteine desulfurase in the IscS system .

Subcellular Localization

The subcellular localization of this compound is primarily in the tRNA molecules

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 2-Thiocytidine peut être synthétisée par réaction de la cytidine avec des réactifs contenant du soufre. Une méthode courante implique l'utilisation du réactif de Lawesson, qui facilite la thionation de la cytidine dans des conditions douces. La réaction nécessite généralement une atmosphère inerte et des températures modérées pour garantir la formation sélective de la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour isoler le produit souhaité des sous-produits et des matières premières non réagies .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Thiocytidine subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre dans la this compound peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir l'atome de soufre à son état initial ou le réduire davantage pour former des thiols.

Substitution : L'atome de soufre peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés pour les réactions d'oxydation.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

La 2-Thiocytidine est unique par rapport à d'autres analogues de nucléosides en raison de la présence de l'atome de soufre à la deuxième position. Des composés similaires incluent :

Cytidine : Le nucléoside parent, qui a un atome d'oxygène à la deuxième position.

4-Thiouridine : Un autre thionucléoside avec un atome de soufre à la quatrième position.

5-Méthyl-2-Thiocytidine : Un dérivé avec un groupe méthyle à la cinquième position et un atome de soufre à la deuxième position

L'unicité de la this compound réside dans sa modification spécifique du soufre, qui confère des propriétés chimiques et biologiques distinctes qui ne sont pas observées dans ses analogues .

Propriétés

IUPAC Name |

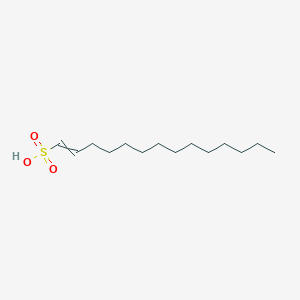

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUOMFWUGWKKO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157516 | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-97-9 | |

| Record name | 2-Thiocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Thiocytidine (s2C) and where is it found?

A1: this compound (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []

Q2: What makes the presence of this compound in tRNA significant?

A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]

Q3: How does this compound affect codon recognition in tRNA?

A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []

Q4: What is the significance of position 32 in tRNA with respect to this compound?

A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.

Q5: Does the absence of this compound impact the growth of bacteria?

A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []

Q6: Can you elaborate on the biosynthesis of this compound in bacteria?

A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]

Q7: Are there specific enzymes involved in this compound biosynthesis?

A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []

Q8: How do mutations in IscS affect this compound formation?

A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []

Q9: Can this compound be incorporated into tRNA in vitro?

A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []

Q10: What happens when this compound in tRNA interacts with p-hydroxymercuribenzoate?

A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C9H13N3O4S, and its molecular weight is 259.28 g/mol.

Q12: Is there spectroscopic data available for this compound?

A12: Yes, this compound and its derivatives have been characterized using various spectroscopic methods:

Q13: How is this compound synthesized?

A13: Several synthetic methods are available for preparing this compound and its derivatives:

Q14: What is the significance of the sulfur atom in this compound's reactivity?

A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]

Q15: Can this compound be used for site-specific labeling of tRNA?

A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]

Q16: How does the presence of this compound affect the properties of polynucleotides?

A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:

Q17: What are the potential applications of this compound and its derivatives?

A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:

Q18: Are there known resistance mechanisms to this compound-based compounds?

A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.